molecular formula C18H14F2N4OS B286973 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether

1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether

Katalognummer B286973
Molekulargewicht: 372.4 g/mol
InChI-Schlüssel: NQGVTGNHYBQUPF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether, also known as Compound A, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuroscience.

Wirkmechanismus

The mechanism of action of 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A is not fully understood, but it is believed to involve modulation of GABA receptors. GABA is the main inhibitory neurotransmitter in the central nervous system, and its receptors are the target of many drugs used to treat anxiety, epilepsy, and other neurological disorders. 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A has been shown to selectively enhance the activity of GABA receptors containing the alpha-2 and alpha-3 subunits, which are expressed in brain regions involved in anxiety and seizure control.
Biochemical and Physiological Effects
1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A has been shown to exhibit potent anticonvulsant, anxiolytic, and analgesic effects in animal models. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A has been shown to have low toxicity and to be well-tolerated in animal studies.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of using 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A in lab experiments is its potent and selective activity on GABA receptors, which makes it a useful tool for studying the role of these receptors in various physiological and pathological processes. However, one limitation of using 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A is its relatively low yield and high cost, which may limit its availability for some research groups.

Zukünftige Richtungen

There are several future directions for research on 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A. One area of interest is the development of new analogs with improved pharmacological properties, such as higher potency, selectivity, and bioavailability. Another area of interest is the elucidation of the exact mechanism of action of 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A, which may lead to the discovery of new targets for drug development. Finally, the potential clinical applications of 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A, such as the treatment of epilepsy, anxiety, and pain, should be further explored in preclinical and clinical studies.

Synthesemethoden

The synthesis of 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A involves a multi-step process that includes the reaction of 4-fluorobenzylamine with 2,4-dichloro-5-fluoropyrimidine to form the intermediate compound, which is then reacted with 1,2,4-triazole-3-thiol and sodium hydride to yield the final product. The yield of 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A is reported to be around 45-50%.

Wissenschaftliche Forschungsanwendungen

1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A has been extensively studied for its potential applications in medicinal chemistry, drug discovery, and neuroscience. In medicinal chemistry, 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A has been shown to exhibit potent anticonvulsant activity, making it a promising candidate for the development of new antiepileptic drugs. In drug discovery, 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A has been identified as a potential lead compound for the development of novel analgesics and anxiolytics. In neuroscience, 1-[3-(4-Fluorobenzyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]ethyl 4-fluorophenyl ether A has been shown to modulate the activity of gamma-aminobutyric acid (GABA) receptors, which are involved in the regulation of neuronal excitability and anxiety.

Eigenschaften

Molekularformel

C18H14F2N4OS

Molekulargewicht

372.4 g/mol

IUPAC-Name

6-[1-(4-fluorophenoxy)ethyl]-3-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H14F2N4OS/c1-11(25-15-8-6-14(20)7-9-15)17-23-24-16(21-22-18(24)26-17)10-12-2-4-13(19)5-3-12/h2-9,11H,10H2,1H3

InChI-Schlüssel

NQGVTGNHYBQUPF-UHFFFAOYSA-N

SMILES

CC(C1=NN2C(=NN=C2S1)CC3=CC=C(C=C3)F)OC4=CC=C(C=C4)F

Kanonische SMILES

CC(C1=NN2C(=NN=C2S1)CC3=CC=C(C=C3)F)OC4=CC=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.